molecular formula C7H14N2O3 B2743678 N-(2-hydroxyethyl)-N'-propylethanediamide CAS No. 736942-25-9

N-(2-hydroxyethyl)-N'-propylethanediamide

Cat. No.: B2743678
CAS No.: 736942-25-9
M. Wt: 174.2
InChI Key: RGHQGZIZTJNXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-N’-propylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of both hydroxyl and amide functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N’-propylethanediamide can be achieved through the amidation of appropriate precursors. One common method involves the reaction of diethanolamine with propylamine in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of the amide bond. For instance, amidation reactions can be performed at 90°C using transition metal-doped CaO nanocrystalline heterogeneous catalysts .

Industrial Production Methods

Industrial production of N-(2-hydroxyethyl)-N’-propylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free synthesis methods are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N’-propylethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

N-(2-hydroxyethyl)-N’-propylethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N’-propylethanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups enable the compound to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules. For example, it may act as a ligand for metal ions in coordination complexes, influencing their reactivity and stability .

Comparison with Similar Compounds

N-(2-hydroxyethyl)-N’-propylethanediamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and applications of N-(2-hydroxyethyl)-N’-propylethanediamide, distinguishing it from other related compounds.

Properties

IUPAC Name

N'-(2-hydroxyethyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-3-8-6(11)7(12)9-4-5-10/h10H,2-5H2,1H3,(H,8,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHQGZIZTJNXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.